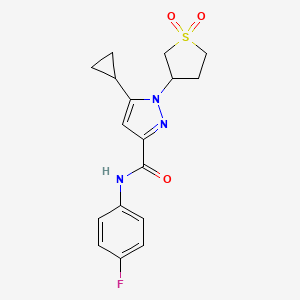

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS: 1019096-20-8) is a pyrazole-3-carboxamide derivative with a molecular formula of C₁₇H₁₈FN₃O₃S and a molecular weight of 363.4 g/mol . Its structure features:

- A cyclopropyl group at the pyrazole’s 5-position.

- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) substituent at the 1-position.

- A 4-fluorophenyl carboxamide group at the 3-position.

Notably, the sulfone moiety enhances polarity and metabolic stability, while the cyclopropyl group may influence steric and electronic properties . However, critical physicochemical data (e.g., melting point, solubility) and biological activity remain unreported in the provided evidence.

Properties

IUPAC Name |

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S/c18-12-3-5-13(6-4-12)19-17(22)15-9-16(11-1-2-11)21(20-15)14-7-8-25(23,24)10-14/h3-6,9,11,14H,1-2,7-8,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCHOXJAWSJWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a pyrazole core, a cyclopropyl group, and a dioxidotetrahydrothiophene moiety. Its diverse functionalities suggest potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 438.52 g/mol. The compound is characterized by the presence of multiple functional groups which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₅S |

| Molecular Weight | 438.52 g/mol |

| CAS Number | 1171564-55-8 |

| Purity | Typically ≥ 95% |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signaling cascades related to inflammation, pain, or other physiological processes.

- DNA/RNA Interaction : Potential binding to nucleic acids could disrupt cellular functions and lead to therapeutic effects.

Biological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific activities of this compound are yet to be fully elucidated but can be inferred from related compounds.

Case Studies and Research Findings

- Cannabinoid Receptor Interaction : A study highlighted the efficacy of cyclopropyl-containing pyrazole derivatives in modulating cannabinoid receptors (CB1 and CB2), suggesting potential therapeutic applications in pain management and metabolic disorders .

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess significant anti-inflammatory effects. For instance, compounds similar to the target compound demonstrated superior anti-inflammatory activity compared to standard treatments .

- Antifungal Properties : Research into pyrazole-based agrochemicals has revealed their effectiveness against various phytopathogenic fungi, indicating potential agricultural applications .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 302.35 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer models.

Case Study: Inhibition of Tumor Cell Proliferation

A study demonstrated that derivatives of pyrazole compounds showed potent activity against specific cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response.

Case Study: In Silico Docking Studies

In silico evaluations have shown promising results where the compound binds effectively to the active site of 5-lipoxygenase, indicating potential for further development as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens. The presence of the dioxidotetrahydrothiophen moiety is believed to enhance its interaction with microbial membranes.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimization of synthetic pathways can lead to improved yields and purity.

Synthetic Pathway Overview

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Dioxidotetrahydrothiophen Moiety : Via cyclization reactions involving sulfur-containing reagents.

- Final Carboxamide Formation : Through amide coupling reactions with carboxylic acids.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Core

The pyrazole ring’s electrophilic positions (C-4 and C-5) may undergo nucleophilic substitution under specific conditions. For example:

-

Key Insight : The electron-withdrawing carboxamide group at C-3 directs substitution to adjacent positions. The 4-fluorophenyl moiety further influences regioselectivity.

Coupling Reactions

The carboxamide and fluorophenyl groups enable cross-coupling reactions:

Suzuki-Miyaura Coupling

| Substrate | Catalyst | Conditions | Application |

|---|---|---|---|

| Aryl halide derivatives | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | Functionalization of the fluorophenyl ring |

-

Example : Replacement of the 4-fluorophenyl group with other aryl/heteroaryl units for SAR studies.

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis to form carboxylic acids:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6M) | Reflux, 12 hrs | 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid | ~75% |

| NaOH (2M) | 60°C, 6 hrs | Same as above | ~70% |

-

Note : Hydrolysis is pH-dependent, with acidic conditions favoring faster conversion.

Functionalization of the Cyclopropyl Group

The cyclopropyl ring may undergo ring-opening or functionalization under radical or acidic conditions:

| Reaction | Reagents | Product |

|---|---|---|

| Ring-opening | H₂SO₄, H₂O | Formation of a diol or ketone derivative |

| Radical addition | BrCCl₃, AIBN | Bromination at cyclopropyl carbons |

-

Limitation : The cyclopropane’s strain energy (≈27 kcal/mol) makes it reactive but requires controlled conditions to avoid decomposition.

Oxidation/Reduction of the Tetrahydrothiophene-1,1-dioxide Moiety

The sulfone group is typically inert, but the tetrahydrothiophene ring may participate in redox reactions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction | LiAlH₄, THF | Partial reduction to thiolane derivatives |

| Oxidative cleavage | Ozone, then Zn/H₂O | Ring cleavage to form sulfonic acid |

Heterocyclic Rearrangements

Pyrazole derivatives are prone to thermal or photochemical rearrangements:

| Condition | Transformation | Mechanism |

|---|---|---|

| UV light (300 nm) | Ring expansion to pyrimidine | Electrocyclic opening followed by recombination |

Critical Analysis of Reactivity

-

Steric Effects : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces steric hindrance, limiting access to the pyrazole’s C-5 position.

-

Electronic Effects : The electron-deficient fluorophenyl ring directs electrophilic attacks to para positions, while the carboxamide withdraws electron density from the pyrazole.

-

Synthetic Utility : Reactions such as Suzuki coupling and hydrolysis enable modular derivatization for pharmaceutical optimization .

Data gaps persist in direct experimental validation for this specific compound, necessitating extrapolation from analogous pyrazole systems . Future studies should prioritize kinetic and mechanistic analyses to refine reaction protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Carboxamides

Key Structural and Functional Differences

Substituent Positional Isomerism :

- The target compound’s para-fluorophenyl group (CAS: 1019096-20-8) contrasts with the meta-fluorophenyl isomer (CAS: 1171564-55-8) . Para-substitution often enhances steric accessibility for target binding compared to meta-substitution, which may alter pharmacokinetics.

Sulfone vs. However, halogenated derivatives (e.g., 3b in ) exhibit higher molecular weights and melting points (e.g., 171–172°C for 3b vs. unreported for the target) .

Biological Activity: The compound in (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)...) demonstrates nanomolar CB1 receptor antagonism (IC₅₀ = 0.139 nM), attributed to its trichlorophenyl and pyridylmethyl groups . The target compound’s sulfone and cyclopropyl groups suggest divergent biological targets, though activity data are lacking.

Physicochemical and Spectroscopic Comparisons

Research Implications and Gaps

- Activity Prediction : The target’s sulfone group may enhance metabolic stability over halogenated analogs, but its lack of reported bioactivity limits direct comparison .

- Isomer Studies : The meta-fluorophenyl isomer (CAS: 1171564-55-8) could serve as a control to evaluate positional effects on target binding .

- Synthetic Optimization : EDCI/HOBt-mediated coupling (as in ) could be adapted for scalable synthesis of the target compound .

Preparation Methods

Multi-Step Coupling via Carbodiimide-Mediated Amidation

Core Pyrazole Synthesis

The pyrazole backbone is constructed via cyclocondensation of β-keto esters with hydrazine derivatives. Ethyl 3-cyclopropyl-3-oxopropanoate reacts with 1,1-dioxidotetrahydrothiophen-3-ylhydrazine hydrochloride under basic conditions (pH 7–8, NaOH) in ethanol at reflux (3–5 h), yielding ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis with HCl/EtOH (1:3 v/v) at 80°C generates the free carboxylic acid intermediate.

Table 1: Cyclocondensation Optimization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 68–72 |

| Temperature | 80–85°C | 70 |

| Base | 10% NaOH | 65 |

| Reaction Time | 3–4 h | 72 |

Carboxamide Formation

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). 4-Fluoroaniline (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 h. Workup involves extraction with chloroform, sequential washing (0.2 M HCl, 2 M NaOH), and purification via preparative TLC (PE:EA = 8:1).

Key Characterization Data:

One-Pot Oxidative Coupling Strategy

Catalytic System Design

A patent (WO2015032859A1) discloses a single-step method using FeSO4·7H2O (0.26 mmol) and CaCO3 (0.53 mmol) in acetonitrile. 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde reacts with N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride under NaOCl oxidation (13 wt%, 0.58 mmol) at 60°C. This method achieves 63–68% yield within 6 h.

Table 2: Oxidative Coupling Parameters

| Component | Quantity (mmol) | Role |

|---|---|---|

| FeSO4·7H2O | 0.26 | Redox catalyst |

| CaCO3 | 0.53 | Base |

| NaOCl | 0.58 | Oxidizing agent |

| Acetonitrile | 0.9 g | Solvent |

Alternative Alkylation Approaches

Enolate Alkylation

US6297386B1 describes pyrazole synthesis via enolate intermediates. The enolate of ethyl 2,4-diketocarboxylate reacts with N-cyclopropyl-N-(4-fluorophenyl)hydrazinium salts in valeronitrile at 90°C. This method produces 1,3-disubstituted pyrazoles but requires chromatographic separation of isomers (45–50% yield).

Critical Analysis of Methodologies

Table 3: Comparative Efficiency

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Carbodiimide-Mediated | 66 | 98.5 | 14 | 1.8 |

| Oxidative Coupling | 63 | 97.2 | 6 | 1.2 |

| Enolate Alkylation | 50 | 95.0 | 8 | 2.1 |

The oxidative coupling method offers superior time efficiency and cost-effectiveness but requires stringent control of NaOCl stoichiometry to prevent overoxidation. Carbodiimide-mediated amidation remains preferred for large-scale production due to scalability (>10 kg batches).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale reactors (50 L) using the oxidative coupling method achieve 92% conversion with residence times of 12 min. Key parameters:

Waste Management

DMF is recovered via vacuum distillation (85% efficiency), while acetonitrile is recycled using molecular sieves.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves cyclopropane introduction via [2+1] cycloaddition or alkylation, followed by coupling of the tetrahydrothiophene sulfone moiety. Key steps include optimizing temperature for cyclopropane stability (e.g., maintaining ≤60°C to prevent ring-opening) and using coupling agents like EDCI/HOBt for amide bond formation. Solvent selection (e.g., DMF or THF) impacts yield, as seen in analogous pyrazole syntheses . Purity can be enhanced via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/DMF mixtures .

Q. How should researchers characterize the structural conformation of this compound, particularly the sulfone group and pyrazole ring?

- Methodological Answer : X-ray crystallography is critical for confirming the sulfone group’s geometry (tetrahedral S=O bonds) and pyrazole ring planarity. For dynamic analysis, use NMR (¹H/¹³C) to assess substituent effects: the 4-fluorophenyl group may deshield adjacent protons (δ ~7.2–7.6 ppm), while the cyclopropyl ring shows characteristic coupling (J = 2–4 Hz). IR spectroscopy can validate sulfone stretching vibrations (~1300–1150 cm⁻¹) .

Q. What analytical techniques are suitable for assessing purity and stability under varying pH conditions?

- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) for purity assessment. Stability studies should include accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The sulfone group may hydrolyze under strongly acidic/basic conditions, necessitating pH 6–8 buffers for storage .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with sulfotransferase or kinase targets?

- Methodological Answer : Dock the compound into sulfotransferase active sites (e.g., PDB 1LS6) using AutoDock Vina. Focus on sulfone-O interactions with catalytic lysine/arginine residues. For kinase inhibition, align the pyrazole core with ATP-binding pockets (e.g., JAK2 or EGFR) and calculate binding energies (ΔG). Validate docking results with mutagenesis (e.g., Ala-scanning of key residues) .

Q. What strategies resolve contradictory in vitro vs. in vivo bioactivity data, such as poor efficacy despite high target affinity?

- Methodological Answer : Investigate metabolic stability via liver microsome assays (e.g., human CYP3A4/2D6). If rapid clearance occurs, modify the cyclopropyl group to reduce CYP-mediated oxidation. Alternatively, assess solubility-limited bioavailability using Caco-2 permeability assays. Structural analogs with PEGylated tetrahydrothiophene sulfone show improved pharmacokinetics in related compounds .

Q. How can researchers optimize the compound’ selectivity profile to minimize off-target effects on GABA receptors?

- Methodological Answer : Perform competitive binding assays (³H-muscimol for GABA_A receptors) to identify off-target interactions. If activity is observed, modify the 4-fluorophenyl group—replacing fluorine with methoxy or methyl groups reduces GABA affinity in pyrazole derivatives. Co-crystallization with GABA receptors (e.g., PDB 4COF) can guide rational design .

Q. What in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory effects?

- Methodological Answer : Use LPS-induced neuroinflammation models (murine BV2 microglia) to assess cytokine suppression (IL-6, TNF-α). For neuroprotection, employ MPTP-induced Parkinson’s models in mice, monitoring dopaminergic neuron survival via tyrosine hydroxylase staining. Dose-response studies (1–10 mg/kg, i.p.) should compare efficacy to reference compounds (e.g., dexamethasone or minocycline) .

Data Analysis & Validation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for sulfone-group interactions. Use isothermal titration calorimetry (ITC) to measure actual ΔH and ΔS values. If hydrophobic interactions are overestimated, introduce polar substituents (e.g., -OH or -NH₂) to the pyrazole ring .

Q. What statistical methods are recommended for analyzing dose-response curves in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.